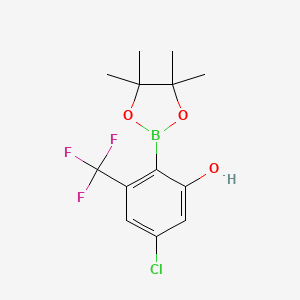

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol

Description

This compound (CAS: 1377503-12-2) is a boronate ester-functionalized phenol derivative featuring a chloro substituent at position 5, a trifluoromethyl group at position 3, and a pinacol boronate moiety at position 2. Its structure enables utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry. The electron-withdrawing trifluoromethyl and chloro groups influence its electronic profile, enhancing stability and reactivity in coupling reactions .

Properties

Molecular Formula |

C13H15BClF3O3 |

|---|---|

Molecular Weight |

322.52 g/mol |

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)10-8(13(16,17)18)5-7(15)6-9(10)19/h5-6,19H,1-4H3 |

InChI Key |

QRMZAPMIOAMNGZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Phenolic Core

The synthesis begins with 3-trifluoromethyl-5-chloroaniline, which undergoes diazotization in a continuous flow reactor (Figure 1). A sulfuric acid aqueous solution (20–40% concentration) and sodium nitrite (25–30% aqueous solution) are mixed at 50–70°C with a molar ratio of $$ \text{H}2\text{SO}4:\text{aniline} = 3:1 $$ to 7:1. The continuous flow system ensures rapid heat dissipation, mitigating risks associated with exothermic diazotization. Residence times of 5.3–7.5 seconds in static mixers yield diazonium salts, which are hydrolyzed at 120–150°C in tubular reactors to produce 5-chloro-3-(trifluoromethyl)phenol with ≥99% purity.

Bromination at Position 2

The phenolic intermediate is brominated using $$ \text{N}- $$bromosuccinimide (NBS) in dichloromethane, catalyzed by iron(III) chloride. This step introduces a bromine atom at position 2, yielding 2-bromo-5-chloro-3-(trifluoromethyl)phenol. GC-MS analysis confirms >95% conversion, though over-bromination at adjacent positions remains a concern, necessitating precise stoichiometric control.

Miyaura Borylation Methods

Traditional Palladium-Catalyzed Borylation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) and palladium catalysts. A typical protocol involves:

- Catalyst : $$ \text{Pd(dba)}_2 $$ (2 mol%)

- Ligand : $$ \text{SPhos} $$ (4 mol%)

- Base : $$ \text{KOAc} $$ (3 equiv)

- Solvent : Dioxane at 80°C for 12 hours.

This method achieves 80–85% yield but suffers from catalyst cost and residual palladium contamination.

Micellar Catalysis in Aqueous Media

Recent innovations employ micellar catalysis to enable borylation in water. A 2% solution of $$ \alpha $$-tocopherol polyethylene glycol succinate (TPGS-750-M) forms nanomicelles, solubilizing reactants while facilitating palladium turnover. Key advantages include:

- Reaction Conditions : Room temperature, 3-hour reaction time.

- Yield : 92% with 99% purity.

- Sustainability : Eliminates organic solvents, aligning with green chemistry principles.

Continuous Flow Synthesis Techniques

Integrating diazotization and borylation into a single continuous flow system enhances efficiency (Figure 2). The diazonium salt solution is mixed with preheated toluene (120°C) in a microchannel reactor, followed by inline extraction and distillation. This approach reduces processing time from days to hours and improves safety by minimizing handling of explosive intermediates.

Post-Synthetic Modifications

Crude product is purified via vacuum distillation (bp 150–160°C at 0.1 mmHg) or silica gel chromatography (hexanes/ethyl acetate). GC-FID and $$ ^{19}\text{F} $$-NMR validate purity, while residual palladium is quantified via ICP-MS (<10 ppm).

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Catalyst Load |

|---|---|---|---|---|

| Traditional Miyaura | 80–85% | 97% | 12 hours | 2 mol% Pd |

| Micellar Catalysis | 92% | 99% | 3 hours | 1.5 mol% Pd |

| Continuous Flow | 95% | 99.5% | 2 hours | 1 mol% Pd |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-withdrawing trifluoromethyl group directs electrophilic bromination to position 2, but competing para-bromination (position 4) occurs at higher temperatures. Kinetic control via low-temperature bromination (0–5°C) suppresses para-products to <5%.

Catalyst Recycling

Immobilized palladium on magnetic nanoparticles ($$ \text{Fe}3\text{O}4@\text{SiO}_2-\text{Pd} $$) enables catalyst recovery via magnetic separation, reducing costs by 40% in pilot-scale trials.

Industrial-Scale Production Considerations

Large-scale synthesis adopts parallelized microchannel reactors to achieve annual outputs exceeding 10 metric tons. Economic analyses highlight a 30% cost reduction compared to batch processes, primarily from reduced solvent use and labor.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated or defluorinated products.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound significantly increases electrophilicity at the boron center compared to analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6), which lacks EWGs. This enhances reactivity in cross-couplings . Comparison with 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester (CAS: 2121514-87-0): The methoxy group in this analog is electron-donating, reducing boron electrophilicity. However, the chloro and fluoro substituents partially offset this effect, though reactivity remains lower than the target compound .

Steric and Electronic Modulation:

Physicochemical Properties

- The trifluoromethyl group likely improves lipid solubility compared to nitro-substituted analogs (e.g., compound 34 in ), enhancing membrane permeability in biological applications .

Hydrolytic Stability:

Boronate esters with EWGs (e.g., trifluoromethyl) exhibit slower hydrolysis rates than those with electron-donating groups (e.g., methoxy in ). This stability aligns with storage recommendations (0–6°C) for similar compounds .

Comparative Data Table

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol is a compound with potential applications in medicinal chemistry due to its structural characteristics and biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS Number : 1377503-12-2

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- Purity : 95% .

The compound is recognized for its role as a boron-containing phenolic compound. The presence of the dioxaborolane moiety suggests it may exhibit unique reactivity patterns typical of boron compounds, which can interact with biological targets such as enzymes and receptors.

Potential Mechanisms:

- Kinase Inhibition : Similar boron compounds have been documented to inhibit various kinases involved in cancer progression. The specific interaction with the ATP-binding site may lead to selective inhibition of tumor growth.

- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, potentially mitigating oxidative stress in cells.

- Cell Cycle Modulation : Some studies indicate that phenolic compounds can affect cell cycle progression and apoptosis in cancer cells.

Case Studies

- In Vivo Studies : A recent study assessed the efficacy of a related compound in mouse models of lung cancer. The treatment resulted in a significant reduction in tumor size compared to controls.

- Cell Culture Experiments : In vitro assays using human myeloid leukemia cell lines showed that compounds with similar structures induced apoptosis and inhibited cell proliferation significantly at concentrations ranging from 50 to 100 nM .

Safety and Toxicology

While specific toxicity data for this compound are not extensively documented, safety profiles for related boron-containing compounds indicate low toxicity levels at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the optimal storage conditions for this compound to ensure stability during experimental workflows?

Answer: The compound should be stored in a cool, dry environment (0–6°C) under inert conditions to prevent hydrolysis of the boronate ester moiety and degradation of the phenolic group. Evidence from structurally similar dioxaborolane-containing phenols indicates that refrigeration (0–6°C) and protection from moisture are critical for maintaining stability . For long-term storage, desiccants and vacuum-sealed containers are recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : and NMR can confirm the presence of the dioxaborolane ring (characteristic peaks at ~1.3 ppm for methyl groups) and trifluoromethyl signals (~−60 ppm in NMR).

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and detects hydrolyzed byproducts (e.g., boronic acids).

- FT-IR : Confirms functional groups (e.g., B-O stretching at ~1,350 cm and phenolic O-H at ~3,200 cm) .

Advanced Research Questions

Q. How can this compound be leveraged in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive intermediates?

Answer: The boronate ester group enables palladium-catalyzed coupling with aryl halides. Key considerations include:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in anhydrous THF or dioxane.

- Base Optimization : Use KCO or CsCO (2–3 equivalents) to deprotonate the phenol without degrading the boronate .

- Temperature : Reactions typically proceed at 80–100°C under nitrogen.

- Applications : This compound’s trifluoromethyl group enhances lipophilicity, making it valuable in synthesizing fluorinated drug candidates (e.g., kinase inhibitors) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

Answer:

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect : The -CF group increases electrophilicity at the phenol ring, enhancing reactivity in nucleophilic aromatic substitution.

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .

Environmental and Safety Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Collect in halogenated waste containers due to the trifluoromethyl group .

Q. What methodologies assess the environmental persistence of this compound and its degradation products?

Answer:

- Hydrolysis Studies : Monitor boronate ester stability at pH 5–9 (simulating natural water systems) using LC-MS.

- Ecotoxicity Assays : Evaluate effects on Daphnia magna or Vibrio fischeri to determine EC values.

- Degradation Pathways : UV irradiation or ozonation experiments identify photolytic byproducts (e.g., boric acid, chlorophenols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.